molecular formula C17H23N3O2 B3000963 N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide CAS No. 866010-13-1

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide

Katalognummer: B3000963
CAS-Nummer: 866010-13-1
Molekulargewicht: 301.39
InChI-Schlüssel: SXINUBRNIDBXOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline moiety, which is known for its diverse biological activities. The compound can be represented as follows:

Chemical Formula C15H20N2O\text{Chemical Formula C}_{15}\text{H}_{20}\text{N}_2\text{O}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 Value (µM)Mechanism of Action
Leukemia Cells5.4Induction of apoptosis
Lung Cancer Cells3.2Inhibition of cell cycle progression
Lymphoma Cells4.7Inhibition of angiogenesis

The primary mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, leading to reduced tumor growth.
  • Inhibition of Cell Cycle Progression : It interferes with the normal cell cycle, preventing cancer cells from proliferating.
  • Anti-Angiogenic Effects : The compound inhibits the formation of new blood vessels that supply nutrients to tumors, thereby restricting their growth.

Study 1: Efficacy Against Hematological Malignancies

A clinical study evaluated the efficacy of this compound in patients with hematological malignancies. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.

Study 2: Combination Therapy

Another research project investigated the effects of combining this compound with existing chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with conventional drugs, suggesting potential for combination therapy strategies.

Eigenschaften

IUPAC Name

N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-5-8-11-20(13(3)21)12(2)16-18-15-10-7-6-9-14(15)17(22)19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINUBRNIDBXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.